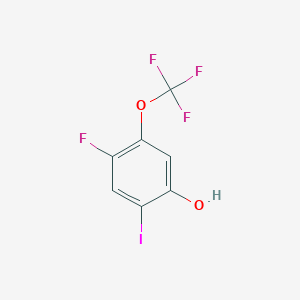

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol

Description

Significance of Polyfunctionalized Phenols in Advanced Organic Chemistry Research

Polyfunctionalized phenols are cornerstone intermediates in contemporary organic synthesis. The hydroxyl group of the phenol (B47542) can act as a directing group for electrophilic aromatic substitution, a nucleophile, or a precursor for ether and ester linkages. The introduction of halogens, such as fluorine and iodine, further enhances their synthetic utility.

Fluorine, the most electronegative element, can significantly alter the acidity of the phenolic proton, modulate the electronic nature of the aromatic ring, and block metabolic pathways, thereby enhancing the bioavailability of drug candidates. synquestlabs.com The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of molecules. synquestlabs.com

Iodine, being the largest and least electronegative of the common halogens, introduces a site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carbon-iodine bond is relatively weak and thus highly reactive, making iodinated phenols versatile precursors for further molecular elaboration.

The trifluoromethoxy group (-OCF3) is another key functionality in modern medicinal chemistry. smolecule.com It is often considered a "super-methoxy" group, as it is more lipophilic than a methoxy (B1213986) group and is a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring. smolecule.com Its metabolic stability is also a significant advantage in drug design. smolecule.com

Contextualizing 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol within Contemporary Synthetic Paradigms

Within this context, the compound This compound emerges as a molecule of considerable interest. It embodies the principles of polyfunctionalization, presenting a unique combination of a nucleophilic/directing hydroxyl group, a metabolically robust and electron-withdrawing fluorine atom, a versatile iodine handle for cross-coupling reactions, and a lipophilic and electron-withdrawing trifluoromethoxy group. This specific arrangement of substituents on the phenol ring suggests its potential as a highly valuable and versatile building block in the synthesis of complex, high-value organic molecules.

The presence of these multiple functionalities on a single, relatively simple aromatic core allows for a sequential and regioselective elaboration of the molecule, a key strategy in modern synthetic organic chemistry for the efficient construction of complex targets.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1823345-92-1 |

| Molecular Formula | C7H3F4IO2 |

| Molecular Weight | 321.997 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)F)I)O |

Data sourced from chemical supplier catalogs and databases. sigmaaldrich.comchemeo.com

Interactive Data Table: Related Substituted Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-2-(trifluoromethyl)phenol | 130047-19-7 | C7H4F4O | 180.10 |

| 2-Iodo-4-(trifluoromethyl)phenol | 463976-21-8 | C7H4F3IO | 288.01 |

| 4-(Trifluoromethoxy)phenol | 828-27-3 | C7H5F3O2 | 178.11 |

| 2,6-Diiodo-4-(trifluoromethoxy)phenol | 405517-72-8 | C7H3F3I2O2 | 447.90 |

Data sourced from chemical supplier catalogs and databases. sigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F4IO2 |

|---|---|

Molecular Weight |

322.00 g/mol |

IUPAC Name |

4-fluoro-2-iodo-5-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3F4IO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H |

InChI Key |

GCQVUJQPJZQVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)I)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 2 Iodo 5 Trifluoromethoxy Phenol and Analogues

Strategic Approaches to Halogenation of Phenolic Systems

The precise installation of halogen atoms onto a phenolic ring is a foundational aspect of synthesizing highly substituted aromatic compounds. The electronic properties of the hydroxyl group, which is strongly activating and ortho-, para-directing, heavily influence the regiochemical outcome of halogenation reactions. Therefore, sophisticated methods are required to achieve the desired substitution patterns, especially in the presence of other directing groups.

Regioselective Fluorination Protocols for Aryl Substrates

The introduction of fluorine into aromatic systems can significantly alter the physicochemical and biological properties of a molecule. brynmawr.edu Both electrophilic and nucleophilic methods have been developed to achieve this transformation, each with its own set of advantages and substrate scope considerations.

Electrophilic fluorination is a direct method for installing a fluorine atom onto an electron-rich aromatic ring. alfa-chemistry.comchinesechemsoc.org Reagents with a nitrogen-fluorine (N-F) bond have become the cornerstone of modern electrophilic fluorination due to their relative stability, safety, and ease of handling compared to earlier reagents like elemental fluorine. wikipedia.org

Prominent among these are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium salts like Selectfluor®. alfa-chemistry.comwikipedia.org These reagents act as a source of "F+", which is attacked by the nucleophilic aromatic ring. The mechanism of this reaction is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific substrates and conditions. wikipedia.orgwikipedia.orgresearchgate.net

For phenolic substrates, electrophilic fluorination typically occurs at the ortho and para positions due to the strong activating effect of the hydroxyl group. brynmawr.eduarkat-usa.org The choice of solvent and the presence of additives can influence the regioselectivity and efficiency of the reaction. arkat-usa.org

Interactive Table: Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Mild, versatile, and soluble in many organic solvents. brynmawr.edualfa-chemistry.comorganic-chemistry.orgliftchem.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable, and non-hygroscopic solid. brynmawr.eduwikipedia.orgarkat-usa.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

Nucleophilic fluorination offers a complementary strategy, particularly for aryl substrates that are not sufficiently electron-rich for electrophilic attack. This approach typically involves the displacement of a leaving group, such as a halide or a triflate, by a fluoride ion.

The classic SNAr (nucleophilic aromatic substitution) reaction is effective for aryl halides that are activated by strongly electron-withdrawing groups in the ortho and/or para positions. wikipedia.org However, for unactivated aryl halides, transition metal catalysis is often necessary. Palladium-catalyzed fluorination of aryl bromides and triflates has emerged as a powerful tool, allowing for the introduction of fluorine under relatively mild conditions. nih.govacs.orgnih.gov These methods often employ specialized ligands to facilitate the challenging C-F bond-forming reductive elimination step. nih.gov

Another innovative approach is the deoxyfluorination of phenols, where the hydroxyl group is converted into a better leaving group, such as a fluorosulfonate, which is then displaced by fluoride. acs.org

Interactive Table: Nucleophilic Fluorination Methods for Aryl Substrates

| Method | Substrate | Key Features |

| SNAr Reaction | Activated Aryl Halides | Requires strong electron-withdrawing groups. wikipedia.org |

| Palladium-Catalyzed Fluorination | Aryl Bromides/Triflates | Broad substrate scope, including unactivated systems. nih.govacs.orgnih.gov |

| Copper-Mediated Fluorination | Aryl Iodides | An alternative to palladium-catalyzed methods. |

| Deoxyfluorination | Phenols | Converts the hydroxyl group into a leaving group for subsequent fluorination. acs.orgharvard.edu |

Directed Iodination Techniques for Substituted Phenols

The introduction of an iodine atom onto a substituted phenol (B47542) requires control over regioselectivity, as the hydroxyl group directs to both ortho and para positions. dtu.dkdtu.dk Various methods have been developed to achieve selective iodination.

Direct iodination using molecular iodine can be effective, but often requires an oxidizing agent to generate a more electrophilic iodine species, such as the iodine cation (I+). jove.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. jove.com The choice of reaction conditions, including solvent and pH, can significantly influence the ortho-to-para ratio of the products. dtu.dk

For enhanced regioselectivity, directing group strategies can be employed. For instance, certain functional groups can chelate to a reagent and direct the iodination to a specific ortho position. Reagents like N-iodosuccinimide (NIS) and iodine monochloride (ICl) are also commonly used for the iodination of activated aromatic rings. An environmentally friendly protocol using potassium iodide and ammonium peroxodisulfate in aqueous methanol has been shown to favor ortho-monoiodination of activated aromatics like phenols. organic-chemistry.org

Methodologies for Trifluoromethoxylation of Aromatic Rings

The trifluoromethoxy group (–OCF3) is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. fu-berlin.denih.govnih.gov Its introduction into aromatic rings has been a significant synthetic challenge.

Developments in Electrophilic Trifluoromethoxylation Reagents and Methods

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh methods. mdpi.com More recent developments have focused on electrophilic trifluoromethoxylating reagents that can directly introduce the OCF3 group onto arenes.

One class of reagents is based on hypervalent iodine compounds, often referred to as Togni reagents. brynmawr.edu These reagents have been used for the trifluoromethylation of phenols, although this is technically an O-trifluoromethylation rather than a direct C-trifluoromethoxylation. nih.gov

More recent breakthroughs have involved the development of reagents that can deliver an electrophilic "OCF3" species or a trifluoromethoxy radical (•OCF3) for direct C-H trifluoromethoxylation. nih.govnih.gov These methods often utilize photoredox catalysis or other radical initiation techniques to generate the reactive •OCF3 radical from a stable precursor. fu-berlin.denih.govnih.govnih.gov This allows for the trifluoromethoxylation of a wide range of arenes and heteroarenes under mild conditions. fu-berlin.denih.govnih.govnih.gov

Nucleophilic Trifluoromethoxylation Pathways

Nucleophilic trifluoromethoxylation provides a direct route to aryl trifluoromethyl ethers by introducing the trifluoromethoxy (OCF₃) group via a trifluoromethoxide anion (CF₃O⁻) or its synthetic equivalent. This approach is challenging due to the low nucleophilicity of the trifluoromethoxide anion. However, reagents have been developed to overcome this. One such reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace good leaving groups, like triflates, under mild conditions. While typically used for aliphatic substrates, its principle can be considered in the broader context of OCF₃ group installation.

Another pathway involves the reaction of phenols with carbon tetrachloride and anhydrous hydrogen fluoride. This method, while effective for certain substituted phenols, proceeds under harsh conditions and may not be suitable for complex substrates with sensitive functional groups. The reaction transforms the phenol into an aryl trifluoromethyl ether in a one-step process, utilizing readily available reagents.

Halogen-Fluorine Exchange Strategies for Aryl Trifluoromethyl Ethers

Historically, a prevalent method for synthesizing aryl trifluoromethyl ethers involves a two-step process starting from a phenol. The phenol is first converted to an aryl chlorothionoformate, which is then chlorinated to yield an aryl trichloromethyl ether. The crucial step is the subsequent halogen-fluorine exchange, where the trichloromethyl group is converted to a trifluoromethyl group using fluorinating agents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF). nih.gov This classical approach, known as the Yagupol'skii method, has been a cornerstone in the synthesis of trifluoromethoxy-substituted aromatics.

A variation of this strategy involves the deoxyfluorination of phenol fluoroformates, which are prepared by treating phenols with highly toxic fluorophosgene. The subsequent conversion to the aryl trifluoromethyl ether is achieved with reagents like sulfur tetrafluoride (SF₄) in HF. These methods, while foundational, often require harsh conditions and hazardous reagents, limiting their application in modern pharmaceutical and agrochemical synthesis where functional group tolerance is paramount.

Oxidative Approaches to O-Trifluoromethylation

More contemporary methods have focused on the direct O-trifluoromethylation of phenols under milder, oxidative conditions. These approaches circumvent the need for pre-functionalization of the hydroxyl group.

Silver-Mediated Oxidative Trifluoromethylation: A significant advancement involves the direct O-trifluoromethylation of unprotected phenols using a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a silver salt mediator and external oxidants. This method provides access to a wide range of aryl trifluoromethyl ethers from simple phenols under relatively mild conditions. The reaction is believed to proceed through a silver-mediated cross-coupling mechanism.

Electrophilic Trifluoromethylating Reagents: The development of electrophilic trifluoromethylating reagents has opened new avenues for O-trifluoromethylation. Reagents such as Togni's hypervalent iodine reagents and Umemoto's O-(trifluoromethyl)dibenzofuranium salts can react with phenols to form aryl trifluoromethyl ethers. nih.gov However, a common challenge with phenols is the competition between O-trifluoromethylation and C-trifluoromethylation at the electron-rich ortho and para positions of the aromatic ring. For instance, the reaction of 2,4,6-trimethylphenol with Togni's reagent resulted in only a modest yield of the desired aryl trifluoromethyl ether due to competing trifluoromethylation at the aromatic carbon centers. nih.gov

Two-Step Oxidative Desulfurization-Fluorination: Another innovative oxidative strategy is the desulfurization-fluorination of aryl dithiocarbonates (xanthates). In this two-step process, a phenol is first converted to its corresponding xanthate. The xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI), to yield the aryl trifluoromethyl ether under mild conditions. This method shows good functional group tolerance and is applicable to a broad range of phenols.

| Method | Reagents | Key Features |

| Silver-Mediated | TMSCF₃, Silver Salt, Oxidant | Direct trifluoromethylation of unprotected phenols. |

| Electrophilic Reagents | Togni's or Umemoto's Reagents | Direct reaction with phenols; potential for competing C-trifluoromethylation. |

| Oxidative Desulfurization | Xanthate intermediate, XtalFluor-E, TCCA/NFSI | Mild conditions, good functional group tolerance. |

Convergent and Divergent Synthetic Routes for Polyfunctionalized Phenols

The synthesis of a molecule as complex as 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol can be approached through either convergent or divergent strategies, which involve combining smaller fragments or modifying a common intermediate, respectively.

Multi-component Reactions in Phenol Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer an efficient pathway to complex molecules. While not directly reported for the target molecule, MCRs are used to construct highly substituted aromatic rings. For instance, cascade reactions involving Diels-Alder and retro-Diels-Alder sequences with substituted pyrones and nitroalkenes can yield polysubstituted phenols with a high degree of regiochemical control. Such strategies could potentially be adapted to build a precursor to the target compound, incorporating several substituents in a single, efficient step.

Sequential Functionalization Strategies

A sequential, or linear, synthesis is the most logical approach for constructing this compound, where functional groups are introduced one by one onto a simpler aromatic precursor. The success of this strategy hinges on understanding and controlling the regiochemical outcomes of each step, which are governed by the directing effects of the substituents already present on the ring.

A plausible synthetic route could commence with a commercially available precursor like 3-(trifluoromethoxy)phenol. The sequence of subsequent halogenations is critical.

Starting Material: 3-(Trifluoromethoxy)phenol.

Electrophilic Fluorination: The first halogenation would likely be fluorination. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating, para-directing group. nih.gov The powerful activating effect of the hydroxyl group would dominate, directing the incoming electrophile. Fluorination would be expected to occur at the positions ortho and para to the -OH group (positions 2, 4, and 6). Position 4 is para to the -OH group and is sterically accessible, making it a likely site for fluorination. This would yield the key intermediate, 4-fluoro-3-(trifluoromethoxy)phenol.

Electrophilic Iodination: The final step would be the iodination of 4-fluoro-3-(trifluoromethoxy)phenol. In this intermediate, the hydroxyl group remains the strongest activating group. The positions ortho to it are C2 and C6. The C4 position is blocked by fluorine. The C2 position is activated by the -OH group and is the only remaining open position that is ortho or para to the hydroxyl group. Therefore, electrophilic iodination is expected to proceed with high regioselectivity at the C2 position, furnishing the final product, this compound. A precedent for ortho-iodination of a phenol with a meta-trifluoromethyl group exists, where 3-(trifluoromethyl)phenol is iodinated at the 2-position.

This proposed sequence highlights how a divergent strategy, starting from a common intermediate (4-fluoro-3-(trifluoromethoxy)phenol), could also be employed to synthesize other analogues by introducing different electrophiles in the final step.

Catalytic Transformations in the Synthesis of this compound Precursors

The use of catalysis can significantly improve the efficiency and selectivity of the functionalization steps required to build the target molecule.

Catalytic Halogenation: While classical halogenations often use stoichiometric reagents, catalytic methods are increasingly favored. For the iodination step, various catalytic systems can be employed. For instance, copper(II) nitrate has been used to catalyze the aerobic oxyiodination of phenols with I₂ and molecular oxygen. Palladium-catalyzed C-H activation, using a directing group, offers a powerful method for regioselective halogenation. For a precursor like 4-fluoro-3-(trifluoromethoxy)phenol, the hydroxyl group can act as an endogenous directing group, facilitating catalyst-controlled iodination at the ortho-position.

Catalytic Fluorination: Catalytic electrophilic fluorination of phenols can be achieved using transition metal catalysts, such as palladium, combined with chiral ligands to achieve enantioselectivity, although this is not a factor for the achiral target molecule. For simple regioselective fluorination, electrophilic fluorinating reagents like Selectfluor are often used, and the reaction can sometimes proceed without a catalyst, driven by the inherent reactivity of the aromatic substrate.

The strategic application of these catalytic methods can lead to milder reaction conditions, reduced waste, and higher selectivity in the synthesis of precursors for this compound.

Transition-Metal Catalysis in C-X (X=F, I) Bond Formation

Transition-metal catalysis has become an indispensable tool for the construction of C-X bonds, offering pathways that are often more efficient and selective than traditional methods. nih.gov Catalytic systems based on palladium, copper, and rhodium have been extensively developed for the halogenation of aromatic compounds.

For the synthesis of this compound, a plausible strategy involves the sequential introduction of the iodo and fluoro groups onto a 3-(trifluoromethoxy)phenol precursor. This can be conceptualized in two primary ways: iodination followed by fluorination, or fluorination followed by iodination.

C-I Bond Formation:

The direct C-H iodination of a phenol derivative is a key step. Palladium catalysis, for instance, has been shown to be effective for the C-H iodination of arenes using aryl iodides as mild iodinating reagents. chinesechemsoc.org This approach often utilizes a directing group to achieve high regioselectivity. For phenolic substrates, the hydroxyl group itself can act as a directing group, although temporary conversion to a carbamate or ester can offer more precise control. Rhodium(III)-catalyzed C-H activation is another powerful method for functionalizing phenol derivatives, though its application in direct iodination is less common than in olefination or arylation. nih.gov

C-F Bond Formation:

The formation of the aryl-F bond is a challenging transformation due to the high bond energy of the C-F bond and the dual nature of fluoride as a nucleophile and a base. researchgate.net Transition-metal catalysis offers several solutions.

Copper-Catalyzed Fluorination: Copper-mediated and -catalyzed methods are prominent for the fluorination of aryl halides. grantome.com An aryl iodide or bromide precursor can be converted to the corresponding aryl fluoride using a copper catalyst and a fluoride source like silver fluoride (AgF). nih.govrsc.org The presence of N-heterocyclic carbene (NHC) ligands on the copper center can mediate this transformation effectively, even for radiofluorination applications. acs.org The use of directing groups can significantly accelerate the reaction by facilitating the oxidative addition step at the Cu(I) center. nih.gov

Palladium-Catalyzed Fluorination: Palladium catalysis is another cornerstone of C-F bond formation. A common strategy involves the fluorination of aryl triflates, which can be readily prepared from the corresponding phenols. nih.gov This method provides a viable route to fluoroarenes from readily available starting materials. More direct C-H fluorination methods using palladium catalysts are also being developed, often employing strong electrophilic fluorinating reagents. nih.gov

Below is a table summarizing representative transition-metal catalyzed halogenation reactions applicable to the synthesis of functionalized phenols.

| Catalyst System | Substrate Type | Halogenating Agent | Key Features |

| Pd(II) Complexes | Arenes with directing groups | 2-Nitrophenyl iodides | Site-selective ortho- and meta-C–H iodination via formal metathesis. chinesechemsoc.org |

| Rh(III) Complexes | Phenol carbamates | N/A (olefination example) | Demonstrates efficient ortho C-H activation of phenol derivatives. nih.gov |

| (NHC)Cu Complexes | Aryl halides (I, Br) | K¹⁸F | Ligand-directed radiofluorination; effective for electron-diverse substrates. acs.org |

| Cu(I) / AgF | Aryl Iodides | AgF | Operationally simple fluorination that tolerates various functional groups. nih.gov |

| Pd(0) / Ligand | Aryl Triflates | CsF, KF | Established method for nucleophilic fluorination of phenol derivatives. nih.gov |

Organocatalytic and Photoredox Methods

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to transition-metal catalysis, often proceeding under milder conditions and offering complementary reactivity. ucla.edunih.gov

Organocatalytic Methods:

While direct organocatalytic C-F and C-I bond formation on phenols is less developed than metal-catalyzed routes, electrophilic iodination using N-iodosuccinimide (NIS) is a standard procedure. The reactivity of NIS can be enhanced by catalytic amounts of a Brønsted or Lewis acid, such as trifluoroacetic acid, which can be considered a form of organocatalysis. organic-chemistry.org This method is effective for the iodination of a wide range of electron-rich arenes, including phenol derivatives. organic-chemistry.org

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized the synthesis of halogenated aromatic compounds by enabling radical-based transformations under exceptionally mild conditions. mdpi.comresearchgate.net

For the halogenation of phenols, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process. For instance, in photoredox-mediated bromination, a ruthenium or iridium photocatalyst can oxidize a bromide source, leading to the formation of a bromine radical that can then functionalize the aromatic ring. beilstein-journals.orgnih.gov A similar pathway can be envisioned for iodination.

Photoredox catalysis is particularly promising for C-F bond formation. Methods have been developed for the nucleophilic fluorination of various precursors. ucla.edunsf.gov For example, photoredox-mediated halide exchange offers a route to radiofluorinate electron-rich haloarenes, a transformation that is challenging with traditional SNAr methodology. nih.gov Dual pyridinium-iridium photocatalysis has also been shown to be effective for the amination of halophenols, demonstrating the potential for functionalizing this class of compounds under photoredox conditions. upenn.edu This approach could be adapted for fluorination by trapping a generated aryl radical or cation with a suitable fluoride source.

The table below outlines key aspects of photoredox-catalyzed halogenation relevant to phenol synthesis.

| Catalysis Type | Substrate Type | Halogen Source | Key Features |

| Photoredox (Ru/Ir) | Phenols, Alkenes | CBr₄ / Br⁻ | In situ generation of bromine via oxidation of a bromide source. beilstein-journals.orgnih.gov |

| Photoredox (Acridinium) | Electron-rich Haloarenes (Cl, F) | ¹⁸F⁻ | Enables direct halide/¹⁸F exchange, including ¹⁹F/¹⁸F exchange. nih.gov |

| Photoredox (Ir) | Redox-Active Esters | KF | Redox-neutral nucleophilic fluorination of precursors derived from carboxylic acids. nsf.gov |

| Dual Photocatalysis | Halophenols | N/A (amination example) | Demonstrates the activation of halophenols for further functionalization. upenn.edu |

Investigating the Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Iodo 5 Trifluoromethoxy Phenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group is a cornerstone of the molecule's reactivity, influencing both its physical properties and its role in synthetic transformations. Its acidity is significantly enhanced by the cumulative electron-withdrawing effects of the fluorine, iodine, and trifluoromethoxy substituents on the aromatic ring. This increased acidity facilitates deprotonation to form a phenoxide, a potent nucleophile for subsequent reactions.

Key reactions involving the phenolic hydroxyl group include:

O-Alkylation and O-Arylation: The corresponding phenoxide can react with various alkyl or aryl halides to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

Conversion to a Non-nucleophilic Leaving Group: The hydroxyl group can be converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group in cross-coupling reactions.

Directing Group in Electrophilic Aromatic Substitution: While the ring is electron-deficient, the hydroxyl group is a strong ortho-, para-director for any potential electrophilic substitution reactions, although the existing substitution pattern leaves only the C6 position available. In practice, its most significant directing role is observed in metalation reactions. wikipedia.orgorganic-chemistry.org

The interplay between the substituents makes the phenolic proton significantly acidic, a key characteristic for its participation in base-mediated reactions.

Transformations Involving the Aromatic Halogen Substituents (Fluorine and Iodine)

The presence of both iodine and fluorine on the aromatic ring allows for selective and sequential transformations, leveraging the distinct reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the primary site for reactions involving oxidative addition, such as transition-metal-catalyzed cross-coupling.

The aryl iodide at the C2 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. tcichemicals.com The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is particularly effective with aryl iodides. tcichemicals.com The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com This high reactivity allows for selective functionalization at the C2 position under mild conditions, while leaving the C-F and C-OCF3 bonds intact.

A variety of aryl and heteroaryl boronic acids or their esters can be coupled at this position, providing a powerful tool for constructing complex biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Coupling Partner | Catalyst/Base System | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 4-Fluoro-2-phenyl-5-(trifluoromethoxy)phenol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 4-Fluoro-2-(4-methoxyphenyl)-5-(trifluoromethoxy)phenol |

| Thiophene-2-boronic acid | Pd(PPh3)4 / Na2CO3 | 4-Fluoro-2-(thiophen-2-yl)-5-(trifluoromethoxy)phenol |

| Pyridine-3-boronic acid | Pd(OAc)2 / SPhos / K3PO4 | 4-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethoxy)phenol |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov

In 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol, the fluorine atom is the potential leaving group. The ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethoxy group and, to a lesser extent, the iodo group. beilstein-journals.org However, these groups are positioned meta and para, respectively, to the likely site of initial nucleophilic attack (C4), which is not the optimal arrangement for stabilizing the Meisenheimer intermediate. Consequently, displacing the fluorine atom via an SNAr mechanism would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide). This stands in contrast to systems with para-nitro activation, where the reaction proceeds more readily. nih.govbeilstein-journals.org The regiospecific replacement of fluorine on pentafluorophenyl (PFP) groups is a well-established example of this type of reaction. scispace.com

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. organic-chemistry.org

The phenolic hydroxyl group is a potent DMG, but its acidic proton must first be protected to prevent it from quenching the organolithium base. researchgate.netthieme-connect.com Common protecting groups (PG) include methoxymethyl (MOM) or tetrahydropyranyl (THP). Once protected, the O-PG group directs lithiation exclusively to the adjacent C-H bond at the C6 position, as the C2 position is already substituted with iodine. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to install a new functional group at C6. A final deprotection step reveals the substituted phenol (B47542).

Table 2: Functionalization via Directed Ortho-Metalation

| Reaction Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Protection | MOM-Cl, DIPEA | 1-(Methoxymethoxy)-4-fluoro-2-iodo-5-(trifluoromethoxy)benzene |

| 2. Lithiation | n-BuLi, THF, -78 °C | 6-Lithio-1-(methoxymethoxy)-4-fluoro-2-iodo-5-(trifluoromethoxy)benzene |

| 3. Electrophilic Quench (Example) | Iodine (I2) | 1-(Methoxymethoxy)-4-fluoro-2,6-diiodo-5-(trifluoromethoxy)benzene |

| 4. Deprotection | HCl (aq) | 4-Fluoro-2,6-diiodo-5-(trifluoromethoxy)phenol |

| 3. Electrophilic Quench (Example) | Dimethylformamide (DMF) | 2-Fluoro-6-iodo-3-hydroxy-4-(trifluoromethoxy)benzaldehyde |

| 3. Electrophilic Quench (Example) | Carbon dioxide (CO2) | 2-Fluoro-6-iodo-3-hydroxy-4-(trifluoromethoxy)benzoic acid |

Chemical Behavior and Stability of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is a key feature of the molecule, imparting unique electronic properties and exceptional stability. It is one of the most electron-withdrawing groups in organic chemistry and significantly increases the lipophilicity of the molecule. nih.gov

The OCF3 group is renowned for its remarkable stability, which stems from the high strength of the carbon-fluorine bonds. mdpi.com This stability makes it a desirable substituent in fields like medicinal and agricultural chemistry, as it is highly resistant to metabolic degradation. nih.govmdpi.com The group is generally inert to a wide range of chemical conditions that would transform other functional groups, such as the less stable methoxy (B1213986) (-OCH3) group.

Table 3: Stability Profile of the Trifluoromethoxy Group

| Condition | Stability of OCF3 Group | Comments |

|---|---|---|

| Strong Acids (e.g., H2SO4, TFA) | High | Resistant to hydrolysis. |

| Strong Bases (e.g., NaOH, n-BuLi) | High | Generally stable, unlike methoxy groups which can be cleaved by some strong bases. |

| Oxidizing Agents (e.g., KMnO4, CrO3) | High | Resistant to oxidative cleavage. mdpi.com |

| Reducing Agents (e.g., LiAlH4, H2/Pd) | High | The group is not susceptible to common reduction methods. |

| Thermal and Photochemical Conditions | High | The OCF3 group is stable to both heat and photochemical degradation. mdpi.com |

This high level of stability ensures that the trifluoromethoxy group remains intact during various synthetic manipulations targeting other parts of the molecule, making it a reliable and robust substituent. researchgate.net

Impact of the OCF3 Group on Aromatic Electrophilic Substitution

The trifluoromethoxy (OCF3) group is a potent electron-withdrawing substituent, a characteristic attributed to the high electronegativity of the three fluorine atoms. nih.govbeilstein-journals.org This inductive electron withdrawal deactivates the aromatic ring system, making it less susceptible to electrophilic attack compared to benzene. nih.gov For instance, trifluoromethoxybenzene undergoes nitration at a considerably slower rate—up to five times more slowly—than benzene. nih.gov

Despite its deactivating nature, the oxygen atom's lone pairs in the OCF3 group can participate in resonance, donating electron density to the ring. nih.gov This creates an antagonistic effect, where the strong inductive withdrawal is partially counterbalanced by a weaker resonance donation. nih.gov This behavior is analogous to that of chloro and bromo substituents on an aromatic ring. nih.gov

The net effect is that the trifluoromethoxy group acts as an ortho, para-director for incoming electrophiles, with a significant preference for substitution at the para position. nih.govnih.gov The orientation of the OCF3 group is noteworthy; due to steric bulk and hyperconjugative interactions between the oxygen lone pairs and the C-F bonds, the O–CF3 bond tends to lie in a plane orthogonal to the aromatic ring. nih.gov This conformation can lead to repulsion between the fluorine lone pairs and the π-electrons of the ring, which increases the electron density specifically at the para position, reinforcing its role as a strong para-directing group. nih.govresearchgate.net

The electron-withdrawing strength and other properties of the OCF3 group are often compared with other common substituents, as detailed in the table below.

Table 1: Comparison of Physicochemical Properties of Selected Aromatic Substituents

| Substituent | Electronegativity (χ) | Hansch-Leo Lipophilicity Parameter (π) |

|---|---|---|

| -H | 2.1 | 0.00 |

| -OCH3 | 2.7 | -0.02 |

| -Cl | 3.0 | 0.71 |

| -CF3 | 3.5 | 0.88 |

| -OCF3 | 3.7 | 1.04 |

Data sourced from RSC Publishing. nih.gov

Mechanistic Studies of Defluorination and Hydrolysis of Trifluoromethoxy-substituted Phenols

Direct mechanistic studies on the defluorination and hydrolysis of this compound are not extensively documented. However, valuable insights can be drawn from research on analogous compounds, specifically trifluoromethylphenols (TFMPs), which also contain a fluorine-bearing group attached to a phenolic ring. rsc.orgchemrxiv.org

Studies on various isomers of TFMPs reveal that they can undergo spontaneous aqueous defluorination and hydrolysis to form corresponding hydroxybenzoic acids and fluoride ions. rsc.org The reactivity is highly dependent on the position of the substituents and the pH of the solution. rsc.orgresearchgate.net For example, under alkaline conditions, 2-TFMP, 4-TFMP, and 2-chloro-4-TFMP were observed to react, while 3-TFMP did not undergo hydrolysis. rsc.org This highlights the critical role of substituent positioning in influencing the reaction pathways.

The deprotonation of the phenolic hydroxyl group is a crucial step for the hydrolysis reaction to proceed. rsc.orgchemrxiv.org Density functional theory (DFT) calculations on TFMPs suggest that the key defluorination step proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgchemrxiv.org This pathway is driven by a β-elimination process following the deprotonation of the phenol. rsc.org In the case of 4-TFMP, a benzoyl fluoride intermediate has been identified through high-resolution mass spectrometry. rsc.orgchemrxiv.org

While the CF3 group is directly attached to the ring in TFMPs and the OCF3 group has an intervening oxygen atom, the mechanistic principles observed in TFMP studies provide a plausible framework for understanding the potential hydrolysis and defluorination of trifluoromethoxy-substituted phenols. The strong electron-withdrawing nature of the OCF3 group would similarly influence the acidity of the phenol and the electronic characteristics of the aromatic ring, which are key factors in the proposed mechanisms.

Table 2: Reactivity of Trifluoromethylphenol (TFMP) Isomers in Aqueous Solution

| Compound | Hydrolysis/Defluorination Observed | Key Findings |

|---|---|---|

| 2-TFMP | Yes | Reacts to form corresponding hydroxybenzoic acid and fluoride. rsc.org |

| 3-TFMP | No | Did not undergo hydrolysis under the studied conditions. rsc.orgchemrxiv.org |

| 4-TFMP | Yes | Reacts to form corresponding hydroxybenzoic acid and fluoride; a benzoyl fluoride intermediate was identified. rsc.org |

| 2-Cl-4-TFMP | Yes | Reacts to form corresponding hydroxybenzoic acid and fluoride. rsc.org |

Data sourced from Environmental Science: Processes & Impacts. rsc.orgchemrxiv.org

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 Iodo 5 Trifluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals and confirm the substitution pattern of the benzene ring.

Multi-nuclear 1D NMR experiments provide foundational information regarding the chemical environment, connectivity, and number of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic hydroxyl proton. The aromatic protons, being on a highly substituted and electron-deficient ring, would appear in the downfield region, likely between 7.0 and 8.0 ppm. They would appear as doublets due to coupling to each other and may exhibit further small couplings to the aromatic fluorine atom. The hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, typically in the range of 5-8 ppm.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon atoms directly bonded to electronegative substituents (I, F, O) will show characteristic shifts. The carbon bearing the iodine (C-2) would be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, while the carbons attached to fluorine (C-4) and the two oxygen atoms (C-1, C-5) would be significantly downfield. The trifluoromethoxy carbon (-OCF₃) would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals. The fluorine atom of the trifluoromethoxy group (-OCF₃) would appear as a singlet at a characteristic chemical shift, typically around -58 to -60 ppm. The aromatic fluorine atom (at C-4) would appear at a different chemical shift, likely more downfield, and would be expected to show coupling to the adjacent aromatic proton (H-3).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.5 - 7.9 | d (doublet) | J(H-H) ≈ 8-9 Hz |

| H-6 | ~7.1 - 7.4 | d (doublet) | J(H-H) ≈ 8-9 Hz | |

| -OH | ~5.0 - 8.0 | br s (broad singlet) | - | |

| ¹³C | C-1 (-OH) | ~150 - 155 | - | - |

| C-2 (-I) | ~90 - 95 | - | - | |

| C-3 | ~120 - 125 | - | - | |

| C-4 (-F) | ~158 - 162 | d (doublet) | ¹J(C-F) ≈ 240-250 Hz | |

| C-5 (-OCF₃) | ~145 - 150 | - | - | |

| C-6 | ~115 - 120 | - | - | |

| -OCF₃ | ~120 - 124 | q (quartet) | ¹J(C-F) ≈ 255-260 Hz | |

| ¹⁹F | C-4-F | ~-110 to -120 | d (doublet) | J(F-H) ≈ 6-8 Hz |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. For this molecule, a cross-peak is expected between the two aromatic protons (H-3 and H-6 are not adjacent, so no COSY correlation is expected between them; this section should describe the expected correlation between adjacent protons if they existed, for instance, H-3 and H-4 if C4 were not substituted), confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show cross-peaks connecting the signal for H-3 to C-3 and H-6 to C-6, allowing for the unambiguous assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The proton at H-6 correlating to C-1, C-2, and C-4.

The proton at H-3 correlating to C-1, C-2, and C-5.

Correlations from the aromatic protons to the trifluoromethoxy carbon, and vice-versa, would firmly establish the position of the -OCF₃ group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₇H₃F₄IO₂) is 333.9168 g/mol .

Analysis of the fragmentation pattern provides valuable structural information. Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z ≈ 334. The fragmentation would likely proceed through several key pathways characteristic of halogenated and phenolic compounds:

Loss of Iodine: The C-I bond is relatively weak, leading to a probable and significant fragment from the loss of an iodine radical (·I), resulting in an ion at m/z ≈ 207.

Loss of CO: Phenolic compounds often undergo fragmentation by losing carbon monoxide (CO), which would lead to a fragment ion from the M-CO peak. libretexts.org

Cleavage of the Trifluoromethoxy Group: Fragmentation could involve the loss of the ·CF₃ radical, followed by CO loss. The presence of fluorine often directs fragmentation pathways. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Ion Formula | Proposed Loss from Molecular Ion |

|---|---|---|

| 334 | [C₇H₃F₄IO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [C₇H₃F₄O₂]⁺ | Loss of ·I |

| 306 | [C₆H₃F₄IO]⁺˙ | Loss of CO |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule. FT-IR and Raman spectroscopy provide complementary information on the vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, with the broadening caused by hydrogen bonding. libretexts.orgdocbrown.info Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aromatic ring C=C stretching vibrations are expected to produce sharp peaks in the 1450-1600 cm⁻¹ region. bibliotekanauki.pl The spectrum would also be dominated by strong absorptions corresponding to C-F bonds. The C-F stretch from the aromatic fluorine would likely be in the 1200-1250 cm⁻¹ range, while the C-F stretching vibrations of the trifluoromethoxy group would produce very strong and complex bands in the 1100-1300 cm⁻¹ region. bibliotekanauki.pl The C-O stretching vibrations of the phenol (B47542) and the ether linkage would also be present in the 1200-1300 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the symmetric stretching of the aromatic ring.

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3550 | O-H stretch (broad) | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-O stretch | Phenolic C-O |

| 1100 - 1300 | C-F stretch (very strong) | Trifluoromethoxy (-OCF₃) |

X-ray Diffraction Analysis for Crystalline State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction analysis would provide the ultimate proof of its structure in the solid state. This technique would yield a three-dimensional model of the molecule, providing precise data on:

Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the connectivity established by NMR.

Conformation: Determination of the orientation of the hydroxyl and trifluoromethoxy groups relative to the aromatic ring.

Intermolecular Interactions: Identification of hydrogen bonding patterns involving the phenolic -OH group and potential halogen bonding involving the iodine atom, which dictates how the molecules pack together to form a crystal lattice.

As of now, no public crystallographic data is available for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Iodo 5 Trifluoromethoxy Phenol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Functionals such as B3LYP are commonly paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to model substituted phenols and fluorinated aromatics accurately. nih.govtandfonline.com Such studies would elucidate the effects of the fluorine, iodine, and trifluoromethoxy substituents on the electronic properties of the phenol (B47542) ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. tandfonline.com

Ab Initio and Semi-Empirical Methods

While DFT is a primary tool, other quantum mechanical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), provide a different level of theory for calculating electronic structure from first principles, without reliance on empirical data. These methods can be computationally more intensive but are valuable for benchmarking results.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though often less accurate, means of studying large molecules. They could be used for preliminary conformational analysis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol before applying more rigorous DFT or ab initio calculations.

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is crucial for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for reactions to occur.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

Transition state theory (TST) is a cornerstone for explaining reaction rates. ox.ac.ukwikipedia.org To understand the synthesis of this compound, for instance in an iodination reaction of a precursor phenol, computational methods would be used to locate the transition state—the highest energy point along the reaction pathway. researchgate.netdtu.dk This involves complex algorithms that find the saddle point on the potential energy surface connecting reactants and products.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly links the desired chemical species. wikipedia.org The large negative activation entropy calculated for some phenol oxidation reactions suggests a well-ordered transition state. acs.org

Free Energy Landscapes for Key Synthetic Steps

For example, studies on the iodination of anilines have used DFT to detail the reaction mechanism and show it to be in excellent agreement with experimental yields. researchgate.net Similar approaches could be applied to understand the synthesis of the target compound. mdpi.comchemicalbook.comresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing chemical compounds.

The theoretical prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies is a common application of computational chemistry. tandfonline.com

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov

For this compound, predicting the ¹⁹F NMR chemical shifts of the fluoro and trifluoromethoxy groups would be particularly useful for structural assignment. nih.gov Computational studies on similar fluorinated aromatic compounds have shown that scaling factors can be applied to the calculated values to achieve high accuracy, with deviations from experimental shifts often being minimal. nih.gov Calculations can be performed in the gas phase or with continuum solvent models to better mimic experimental conditions. nih.gov

Vibrational Frequencies

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule based on its vibrational modes. Computational frequency analysis calculates these vibrations. The results are used to assign the peaks in experimental spectra to specific molecular motions, such as O-H stretching, C-F stretching, or bending of the aromatic ring. researchgate.net These calculations also serve to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). semanticscholar.org

Below is a hypothetical table of predicted vibrational frequencies for key functional groups, which would be generated from such a study.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | Data not available |

| C-F (Aromatic) | Stretching | Data not available |

| C-I | Stretching | Data not available |

| O-CF₃ | Symmetric Stretch | Data not available |

| Aromatic Ring | C=C Stretching | Data not available |

This table is for illustrative purposes only. No specific computational data for this compound was found in the literature.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Theoretical calculations are instrumental in predicting the reactive nature of molecules. By employing methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and reactivity sites can be obtained, guiding the rational design of chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP surface would likely highlight several key features:

Negative Potential (Red/Yellow): The oxygen atom of the hydroxyl group and the fluorine atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. The trifluoromethoxy group, despite the high electronegativity of fluorine, can also contribute to negative potential around the oxygen atom.

Positive Potential (Blue): The hydrogen atom of the hydroxyl group is anticipated to be a site of positive potential, rendering it acidic and prone to interaction with nucleophiles. The iodine atom, due to its ability to form halogen bonds, may also exhibit a region of positive potential known as a σ-hole.

Aromatic Ring: The benzene ring itself will display a nuanced potential distribution, influenced by the competing electronic effects of the various substituents.

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. These functions, derived from conceptual DFT, identify the locations most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, a Fukui function analysis would likely predict the following:

Nucleophilic Attack (f+): The carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing iodo and trifluoromethoxy groups, would be the primary sites for nucleophilic attack.

Electrophilic Attack (f-): The oxygen atom of the hydroxyl group and potentially the carbon atoms ortho and para to the hydroxyl group (if not already substituted) would be favored for electrophilic attack.

Radical Attack (f0): The predictions for radical attack would be a hybrid of the nucleophilic and electrophilic sites.

These computational tools collectively provide a robust framework for predicting how this compound will interact with other chemical species, which is fundamental for its potential application in synthesis and materials science.

Illustrative Data Table: Predicted Reactivity Indices

| Atomic Site | Predicted MEP (kcal/mol) | Predicted Fukui Function (f-) for Electrophilic Attack | Predicted Fukui Function (f+) for Nucleophilic Attack |

| Hydroxyl Oxygen | -45 | 0.25 | 0.05 |

| Hydroxyl Hydrogen | +55 | 0.02 | 0.18 |

| Fluorine Atom | -30 | 0.15 | 0.08 |

| Iodine Atom (σ-hole) | +20 | 0.05 | 0.12 |

| Carbon ortho to -OH (C2) | +10 | 0.08 | 0.20 |

| Carbon para to -OH (C4) | -5 | 0.12 | 0.10 |

Note: The values in this table are illustrative and represent plausible predictions based on the electronic nature of the substituents. Actual values would require specific DFT calculations.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis of this compound would focus on the rotational barriers around the C-O bonds of the hydroxyl and trifluoromethoxy groups, as well as the potential for intramolecular interactions.

Similarly, the trifluoromethoxy group has rotational freedom around its C-O bond. The preferred conformation will be a balance between steric hindrance with the adjacent iodine atom and any potential weak intramolecular interactions.

Computational methods can be used to calculate the potential energy surface for the rotation of these groups, identifying the most stable conformations and the energy barriers between them. The results of such an analysis are crucial for understanding how the molecule might interact with biological receptors or pack in a crystal lattice. The interplay of steric and electronic effects from the diverse substituents makes the conformational landscape of this molecule particularly complex and intriguing from a theoretical standpoint.

Illustrative Data Table: Conformational Energy Profile

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Planar -OH, syn to F | 0.0 (Global Minimum) | Intramolecular H-bond (O-H···F) |

| Planar -OH, anti to F | +2.5 | Steric repulsion between -OH and -I |

| Perpendicular -OH | +5.0 | Loss of H-bond and increased steric strain |

| Trifluoromethoxy group staggered relative to I | 0.0 (assumed) | Minimized steric hindrance |

| Trifluoromethoxy group eclipsed relative to I | +4.0 | Maximized steric hindrance |

Note: The values in this table are illustrative and represent plausible energetic differences based on known principles of conformational analysis. Actual values would require specific computational studies.

In-Depth Analysis of a Niche Fluorinated Phenol Reveals Limited Current Research

Despite its potential as a versatile chemical building block, a thorough review of scientific literature indicates that "this compound" is a compound with a notably sparse research footprint. While its structural features—a halogenated phenol with fluoro, iodo, and trifluoromethoxy substitutions—suggest a range of potential applications in organic synthesis and materials science, there is a significant lack of published studies detailing its specific uses and properties.

This scarcity of dedicated research means that a comprehensive overview of its synthetic utility and applications, as outlined in a detailed multi-section framework, cannot be fully constructed at this time. The specific roles of this compound as a building block for complex molecules, a precursor to diverse molecular scaffolds, or its exploration in materials science, ligand design, and structure-reactivity studies are not extensively documented in accessible scientific literature.

The introduction of fluorine and fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and bioavailability. The presence of both an iodine and a fluorine atom on the phenol ring of "this compound" offers distinct reactive sites for further chemical transformations, theoretically making it a valuable intermediate. However, without specific research findings, any discussion of its application remains speculative.

Similarly, while fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals, there is no specific information available that details the use of "this compound" in these areas. The potential for this compound to contribute to the design of novel fluorinated polymers or to be incorporated into liquid crystalline systems has not been explored in the available literature.

Furthermore, the fields of advanced ligand and catalyst design often utilize precisely functionalized organic molecules to achieve high selectivity and efficiency in chemical reactions. The unique electronic and steric properties of "this compound" could make it an interesting candidate for such applications, but again, no concrete examples or studies have been found.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol, and how can reaction yields be maximized?

A two-step approach is commonly employed:

Trifluoromethoxy Introduction : Start with a phenol derivative (e.g., 4-fluoro-5-(trifluoromethoxy)phenol) and use electrophilic iodination. Halogenation conditions (e.g., N-iodosuccinimide in acetic acid at 0–5°C) selectively target the ortho position relative to the hydroxyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields (~60–70%) depend on controlled stoichiometry and inert atmospheres to prevent iodine loss .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR :

- X-ray Crystallography : Resolves steric effects of iodine and CF₃O groups. Example: Bond angles deviate by 2–5° from ideal geometry due to steric hindrance .

- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M–H]⁻ at m/z 340.9 .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Light Sensitivity : Iodine substituent promotes photodegradation; store in amber vials at -20°C .

- Thermal Stability : Decomposes above 150°C (TGA data), releasing HI and COF₂ .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in basic media (pH >8), forming quinone derivatives .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in iodination reactions of polyhalogenated phenols?

The iodine substituent’s placement is governed by:

- Electronic Effects : Electron-withdrawing CF₃O and fluorine groups direct iodination to the ortho position via deactivation of para sites.

- Steric Effects : Bulky CF₃O limits accessibility of meta positions. Computational studies (DFT) show a 5–8 kcal/mol energy barrier difference between ortho and meta transition states .

- Contradictions : Some studies report competing pathways in polar solvents (e.g., DMF), yielding minor para-iodinated byproducts (~5%) .

Q. How can this compound serve as a pharmacophore in drug discovery, and what structural modifications enhance bioactivity?

- Applications :

- Modifications :

Q. How should researchers resolve contradictions in reported reactivity data (e.g., oxidative vs. reductive pathways)?

| Condition | Reported Product | Key Factor | Reference |

|---|---|---|---|

| Oxidative (KMnO₄/H⁺) | Quinone derivatives | Electron-deficient aromatic ring | |

| Reductive (H₂/Pd-C) | Deiodinated phenol | Iodine’s susceptibility to reduction | |

| Resolution Strategy : Pre-screen reaction conditions using TLC or in situ IR to monitor intermediate formation. |

Q. What computational tools predict the compound’s interactions in supramolecular assemblies?

- Molecular Dynamics (MD) : Simulates CF₃O···H hydrogen bonding (2.8–3.2 Å) in crystal lattices .

- Docking Studies (AutoDock Vina) : Predicts binding affinities to proteins (e.g., −9.2 kcal/mol for COX-2) .

- Contradictions : Some force fields underestimate iodine’s polarizability; validate with experimental XRD data .

Q. What role does this compound play in agrochemical research, particularly in herbicide design?

- Mode of Action : Acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis.

- Structure-Activity Relationship (SAR) :

- Iodine : Enhances leaf adhesion and rainfastness.

- CF₃O : Increases soil persistence (t₁/₂ = 30–45 days) .

- Field Trials : Derivatives reduce weed biomass by 80% at 50 g/ha but require co-formulants to mitigate phototoxicity .

Methodological Notes

- Safety Protocols : Use gloves and fume hoods due to HI release during decomposition .

- Data Validation : Cross-reference spectral libraries (NIST WebBook) to confirm peak assignments .

- Contradiction Management : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.